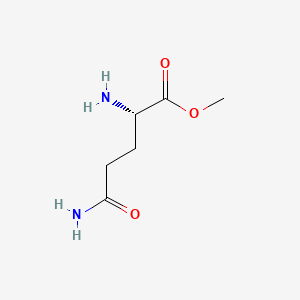

(S)-Methyl 2,5-diamino-5-oxopentanoate

Description

Contextualization within Amino Acid and Peptide Chemistry Research

(S)-Methyl 2,5-diamino-5-oxopentanoate is a pivotal molecule within the fields of amino acid and peptide chemistry. As a derivative of L-glutamine, one of the fundamental proteinogenic amino acids, it serves as a crucial intermediate in the laboratory construction of peptides. cymitquimica.comnih.govnih.gov In peptide synthesis, the protection of reactive functional groups is essential to ensure the correct amino acid sequence. The methyl ester group in H-Gln-OMe serves as a temporary protecting group for the C-terminal carboxylic acid of glutamine, preventing it from reacting out of turn while allowing the N-terminal amino group to form a peptide bond. uoa.gr

The utility of amino acid esters like this compound extends beyond simple peptide bond formation. They are widely employed as intermediates in medicinal chemistry for the development of new therapeutic agents and are used as foundational units in the synthesis of specialized polymers. cymitquimica.comnih.gov Their defined stereochemistry also makes them valuable as chiral sources for creating complex organic molecules with specific three-dimensional structures. nih.gov The reactivity of the compound and its relatives, such as glutamic acid γ-methyl ester, has also been harnessed in enzymatic synthesis processes, for example, in the production of theanine. researchgate.net

Historical Perspectives and Initial Academic Investigations into its Synthesis and Reactivity

The academic exploration of this compound and related esters is rooted in early efforts to synthesize L-glutamine and its derivatives. Historical synthetic routes dating back to the 1950s identified L-glutamic acid-γ-methyl ester as a key precursor in multi-step processes to produce L-glutamine. google.com A patented process from that era involved the reaction of L-glutamic acid-γ-methyl ester with hydrazine (B178648) hydrate, followed by reduction with Raney nickel. google.com

By the 1960s, research had intensified on the use of various ester protecting groups for L-glutamine in peptide synthesis. uoa.gr Initial investigations focused on preparing different esters, such as diphenylmethyl and phenacyl esters, to allow for selective removal under specific conditions, thereby facilitating the controlled assembly of peptide chains. uoa.gr

The synthesis of the methyl ester itself has evolved over time. Traditional methods relied on harsh conditions, including the use of protic acids like gaseous hydrochloric acid, sulfuric acid, or thionyl chloride in methanol (B129727). nih.govchemicalbook.com While effective, these methods often require tedious workups and present safety challenges. nih.gov More contemporary research has led to the development of significantly milder and more efficient protocols. A widely adopted method involves the reaction of L-glutamine with trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.gov This approach generates hydrochloric acid in situ to catalyze the esterification, offering convenience and good to excellent yields for a range of amino acids. nih.gov

| Synthesis Method | Reagents | Conditions | Key Features |

| Fischer Esterification | Methanol, Sulfuric Acid (H₂SO₄) | Catalytic acid | A foundational, though often harsh, method for esterification. |

| Thionyl Chloride Method | Methanol, Thionyl Chloride (SOCl₂) | Typically performed at low to elevated temperatures. | A common method for converting carboxylic acids to esters. chemicalbook.com |

| Trimethylchlorosilane (TMSCl) Method | Methanol, Trimethylchlorosilane | Room temperature | A mild, convenient, and high-yielding modern method. nih.gov |

Significance as a Chirally Pure Chemical Intermediate and Building Block

The single, defined stereocenter of this compound is central to its importance in modern organic synthesis. The (2S) configuration, inherited from the natural amino acid L-glutamine, is crucial for its function, as stereochemistry dictates the biological activity and molecular interactions of the peptides and pharmaceuticals derived from it. cymitquimica.com

Consequently, the compound is highly valued as a chirally pure building block. cymitquimica.combldpharm.com This means it serves as a reliable starting material for introducing a specific stereochemical orientation into a target molecule during a synthetic sequence. nih.gov Its applications include not only the synthesis of peptides but also the construction of other complex chiral molecules where precise control of the three-dimensional structure is paramount. cymitquimica.comnih.gov The transformation of related derivatives, such as the conversion of N-benzyloxycarbonyl α-methyl esters of L-glutamine into other versatile chiral intermediates, further underscores the compound's role as a foundational chiral precursor in advanced organic synthesis. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2,5-diamino-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H2,8,9)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDRMPRTNVKBAD-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312858 | |

| Record name | L-Glutamine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40846-98-8 | |

| Record name | L-Glutamine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40846-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis and Advanced Synthetic Methodologies

Asymmetric Synthesis Strategies for Enantiopure (S)-Methyl 2,5-diamino-5-oxopentanoate

The creation of the single (S)-enantiomer of methyl 2,5-diamino-5-oxopentanoate is a key challenge addressed by asymmetric synthesis. These methods introduce chirality in a controlled manner, avoiding the need for resolving racemic mixtures.

Enantioselective catalysis utilizes chiral catalysts to direct a reaction towards the formation of one enantiomer over the other. Both enzymatic and metallic catalysts have proven effective.

Enzymatic Catalysis : Biological catalysts offer exceptional specificity. Human glutamine synthetase can facilitate the stereospecific C5-amidation of (S)-2-methylglutamate, a related derivative, demonstrating the enzyme's potential for selective synthesis. nih.gov A study on the enzymatic synthesis of theanine, a derivative, utilized immobilized Escherichia coli cells with γ-glutamyltranspeptidase (GGT) activity. researchgate.net This enzyme showed higher activity with glutamic acid γ-methyl ester as a substrate compared to glutamine, indicating that enzymatic systems can be tailored for specific ester derivatives. researchgate.net The stereospecific synthesis of α-methyl-L-glutamine has also been achieved using glutamine synthetase, highlighting the enzyme's precision. scilit.com

Metal-Based Catalysis : Chiral metal complexes are instrumental in asymmetric synthesis. While not directly forming the title compound from achiral precursors in one step, they are used to synthesize chiral amino acid derivatives. Asymmetric phase-transfer catalysis and transformations involving chiral Ni(II) complexes are prominent strategies for producing a variety of enantiomerically enriched amino acids. researchgate.net

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com After establishing the desired stereocenter, the auxiliary is removed and can often be recycled. sigmaaldrich.com

Nickel (II) Complexes : A leading methodology in asymmetric amino acid synthesis involves the use of Ni(II) complexes formed from Schiff bases of glycine (B1666218) and a chiral tridentate ligand. researchgate.netnih.gov These square-planar complexes allow for diastereoselective alkylations, Michael additions, and other transformations to create non-canonical amino acids with high enantiomeric purity. researchgate.netresearchgate.net This strategy has been successfully applied to synthesize derivatives like (2S,3S)-3-Me-glutamine. researchgate.net

Oxazolidinones and Other Auxiliaries : Evans oxazolidinones are powerful chiral auxiliaries, particularly in stereoselective aldol (B89426) reactions, which can establish two adjacent stereocenters. wikipedia.org Pseudoephenamine has also emerged as a versatile chiral auxiliary for asymmetric alkylations, offering excellent stereocontrol, especially in the formation of quaternary stereocenters. nih.gov For chiral resolution, esterification with a chiral alcohol like L-menthol can be used to separate diastereomeric esters, which are then hydrolyzed to yield the enantiopure acid. researchgate.net

The table below summarizes various chiral auxiliaries and their applications in asymmetric synthesis relevant to amino acids.

Table 1: Chiral Auxiliaries in Asymmetric Synthesis| Chiral Auxiliary | Type of Reaction | Key Features |

|---|---|---|

| Ni(II)-Schiff Base Complexes | Alkylation, Michael Addition | High diastereoselectivity; applicable to a wide range of amino acids. researchgate.netnih.govresearchgate.net |

| Oxazolidinones | Aldol Reactions, Alkylations | Forms well-defined enolates; establishes contiguous stereocenters. wikipedia.orgcollectionscanada.gc.ca |

| Pseudoephenamine | Alkylation | High stereocontrol in forming quaternary carbons; derivatives are often crystalline. nih.gov |

| L-Menthol | Chiral Resolution | Forms diastereomeric esters that can be separated by chromatography. researchgate.net |

Protecting Group Chemistry and Chemoselective Transformations in Synthetic Routes

Due to the multiple reactive sites in this compound (an α-amino group, a side-chain amide, and a methyl ester), protecting group chemistry is essential for achieving chemoselectivity during multistep syntheses. organic-chemistry.orgresearchgate.net

An orthogonal protection strategy is often employed, where different protecting groups can be removed under distinct conditions without affecting others. organic-chemistry.orgresearchgate.netiris-biotech.de The most common combination in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy. iris-biotech.de

α-Amino Group Protection : Carbamates are the most prevalent protecting groups for the α-amino function. masterorganicchemistry.com

Boc (tert-butyloxycarbonyl) : Installed using Boc-anhydride, it is stable under many conditions but is readily removed with acids like trifluoroacetic acid (TFA). iris-biotech.demasterorganicchemistry.com

Fmoc (9-fluorenylmethoxycarbonyl) : This group is stable to acids but is cleaved by a mild base, typically a solution of piperidine (B6355638) in DMF. iris-biotech.de

Cbz (Carboxybenzyl) : A classic protecting group, it is removed by catalytic hydrogenation. masterorganicchemistry.com

Side-Chain Amide Protection : The side-chain amide of glutamine can undergo undesirable side reactions, such as dehydration to a nitrile, during coupling reactions in peptide synthesis. peptide.com Protecting the amide nitrogen mitigates this risk and can also improve the solubility of the amino acid derivative. peptide.com

Trt (Trityl) : This bulky group is the preferred choice in Fmoc-based strategies. It is removed during the final acid cleavage step with TFA. peptide.com

Chemoselective Transformations : With appropriate protection, specific transformations can be targeted. For instance, the methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid in the presence of water and an acid catalyst, while the protected amino groups remain intact. Conversely, the protected compound can undergo substitution reactions at the free amino group.

The table below outlines common protecting groups and their cleavage conditions.

Table 2: Protecting Groups for Glutamine Derivatives| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|---|

| α-Amino | tert-butyloxycarbonyl | Boc | Acid (e.g., TFA) iris-biotech.demasterorganicchemistry.com |

| α-Amino | 9-fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) iris-biotech.de |

| α-Amino | Carboxybenzyl | Cbz or Z | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com |

| Side-Chain Amide | Trityl | Trt | Acid (e.g., TFA) peptide.com |

Multistep Synthetic Pathways Incorporating the Compound as an Intermediate

This compound and its N-protected derivatives are crucial intermediates in various synthetic pathways, most notably in peptide synthesis. cymitquimica.com

Peptide Synthesis : In both solution-phase and solid-phase peptide synthesis (SPPS), N-protected L-glutamine methyl ester can be used as a building block. researchgate.net In SPPS, an N-Fmoc protected glutamine derivative (often with side-chain protection) is coupled to the N-terminus of a growing peptide chain anchored to a resin. nih.govejbiotechnology.info The use of the methyl ester is more common in solution-phase synthesis. researchgate.net

Synthesis of Glutamine Analogues : Protected L-glutamine esters serve as versatile starting materials for more complex molecules. For example, Boc-L-glutamate dimethyl ester can undergo stereoselective alkylation at the γ-carbon to produce precursors for cyclic glutamine analogues, which are components of certain antiviral agents. acs.org

Synthesis of Other Amino Acids : The compound can be a precursor for other amino acids. Treatment of N-benzyloxycarbonyl-L-glutamine α-methyl ester with tert-butyl nitrite (B80452) leads to the selective hydrolysis of the side-chain amide, yielding the corresponding protected glutamic acid α-methyl ester, another valuable chiral building block. rsc.org

Optimization of Reaction Conditions and Yields for Research-Scale Production

Efficient and high-yielding methods for the synthesis of this compound are critical for its use in research. The most common laboratory-scale preparation involves the direct esterification of L-glutamine.

Trimethylchlorosilane (TMSCl) Method : A highly efficient method involves the reaction of L-glutamine with methanol (B129727) in the presence of TMSCl. nih.govmdpi.com This system generates HCl in situ, which catalyzes the esterification. The reaction proceeds under mild conditions at room temperature and offers excellent yields, typically between 93-95%, after a simple workup involving rotary evaporation. mdpi.com

Sulfuric Acid Catalysis : A more traditional approach uses concentrated sulfuric acid as the catalyst in methanol. google.com This method is cost-effective and provides good yields (over 60%), but requires a neutralization step, for instance with barium hydroxide, to remove the acid catalyst. google.com

Dimethyl Carbonate (DMC) Method : A novel approach utilizes dimethyl carbonate as both a reagent and a solvent, promoted by an acid catalyst like perchloric acid, to achieve high conversion to the methyl ester. rsc.org

Enzymatic Synthesis Optimization : For enzymatic routes, reaction conditions are optimized to maximize yield. For the synthesis of theanine using GGT, optimal conditions were found to be pH 10 and 50°C, with specific substrate concentrations, leading to a conversion rate of 69.3% over ten repeated uses of the immobilized enzyme. researchgate.net

The following table compares different methods for the synthesis of L-glutamine methyl ester.

Table 3: Comparison of Synthesis Methods for this compound| Method | Catalyst/Reagent | Solvent | Temperature | Yield | Key Advantages |

|---|---|---|---|---|---|

| TMSCl | Trimethylchlorosilane | Methanol | Room Temp | 93-95% | Mild conditions, high yield, simple workup. mdpi.com |

| Sulfuric Acid | H₂SO₄ | Methanol | ~30°C | >60% | Low cost, simple process. google.com |

| Enzymatic | Immobilized GGT | Water/Buffer | 50°C | ~69% (conversion) | High specificity, environmentally benign. researchgate.net |

| DMC | HClO₄ / DMC | Dimethyl Carbonate | 150°C | >99% (conversion) | High conversion, uses a green reagent (DMC). rsc.org |

Chemical Reactivity and Functional Group Manipulations

Reactions Involving the Carboxyl Ester Moiety

The methyl ester of (S)-Methyl 2,5-diamino-5-oxopentanoate is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These transformations are fundamental for modifying the C-terminus of the molecule.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is typically carried out by heating the ester in the presence of a strong acid and excess water. Base-catalyzed hydrolysis, or saponification, is an irreversible process that yields the carboxylate salt, which upon acidic workup gives the free carboxylic acid. The kinetics of base-catalyzed hydrolysis of α-amino acid esters have been studied, and the rates are influenced by factors such as pH, temperature, and the structure of the amino acid.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with another alcohol. Transesterification can be catalyzed by acids or bases. nih.gov Base-catalyzed transesterification is often efficient and proceeds via a nucleophilic addition-elimination mechanism. nih.gov The choice of catalyst and reaction conditions can influence the yield and selectivity of the transesterification reaction. For instance, various catalysts like K2HPO4 and zinc clusters have been employed for efficient transesterification under mild conditions. organic-chemistry.orgresearchgate.net

| Reaction | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H3O+, Heat | (S)-2,5-diamino-5-oxopentanoic acid | Reversible reaction, requires excess water to drive to completion. |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH or KOH, H2O, Heat 2. H3O+ | (S)-2,5-diamino-5-oxopentanoic acid | Irreversible reaction, yields the carboxylate salt initially. |

| Base-Catalyzed Transesterification | R'OH, NaOR' or other basic catalyst | (S)-Alkyl 2,5-diamino-5-oxopentanoate | Equilibrium process, often driven by using the alcohol as the solvent. |

| Enzymatic Hydrolysis | Lipase or Esterase | (S)-2,5-diamino-5-oxopentanoic acid | Mild and selective, occurs under physiological conditions. masterorganicchemistry.com |

Modifications of the Primary Amine Groups for Derivatization and Conjugation

The α-amino group of this compound is a primary nucleophile and can be readily modified through various reactions, including acylation, alkylation, and conjugation to other molecules. These modifications are crucial for peptide synthesis and for attaching the molecule to larger scaffolds.

N-Acylation: The α-amino group can be acylated to form amides using acyl chlorides, anhydrides, or activated esters. This is a fundamental reaction in peptide synthesis, where the amino group of one amino acid derivative attacks the activated carboxyl group of another. To control the reactivity, the amino group is often protected with groups like tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). Enzymatic strategies for N-acylation are also being explored for greener synthesis. nih.gov

N-Alkylation: Direct N-alkylation of the α-amino group can be achieved using alkyl halides, although this can sometimes lead to over-alkylation. Reductive amination is a more controlled method for introducing alkyl groups. This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding alkylated amine.

Conjugation: The primary amine serves as a handle for conjugating the molecule to polymers, surfaces, or biomolecules. For example, this compound can be conjugated to polymers like poly(lactic-co-glycolic acid) (PLGA) using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). ucalgary.ca This can be used to modify the properties of the polymer, for instance, to enhance its hydrophilicity and degradation rate. ucalgary.ca

| Reaction | Reagents and Conditions | Product | Application |

|---|---|---|---|

| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)2O, Base | N-Boc-(S)-Methyl 2,5-diamino-5-oxopentanoate | Protection of the α-amino group for peptide synthesis. |

| N-Fmoc Protection | Fmoc-Cl or Fmoc-OSu, Base | N-Fmoc-(S)-Methyl 2,5-diamino-5-oxopentanoate | Base-labile protection of the α-amino group in solid-phase peptide synthesis. |

| N-Acylation (Peptide Coupling) | N-protected amino acid, Coupling agent (e.g., DCC, HATU) | N-Acyl dipeptide methyl ester | Formation of peptide bonds. |

| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl), Base | N-Sulfonyl-(S)-Methyl 2,5-diamino-5-oxopentanoate | Synthesis of sulfonamides with potential biological activity. nih.gov |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH3CN) | N-Alkyl-(S)-Methyl 2,5-diamino-5-oxopentanoate | Introduction of alkyl groups on the α-amino group. nih.gov |

| Conjugation to Polymers | Functionalized polymer (e.g., PLGA-COOH), EDC/NHS | Polymer-conjugated glutamine methyl ester | Modification of polymer properties. ucalgary.ca |

Transformations at the Amide Functionality

The primary amide of the glutamine side chain exhibits distinct reactivity compared to the α-amino and ester groups. It can undergo hydrolysis, reduction, and dehydration under specific conditions.

Hydrolysis: The side-chain amide can be hydrolyzed to a carboxylic acid, converting the glutamine residue into a glutamic acid residue. This reaction typically requires harsh conditions, such as heating with strong acid or base, due to the stability of the amide bond. nih.gov However, selective hydrolysis of the side-chain amide in the presence of an N-protected α-methyl ester has been achieved using tert-butyl nitrite (B80452) in refluxing acetonitrile, providing a route to N-protected glutamic acid α-methyl esters. rsc.org Enzymatic hydrolysis of the glutamine side chain is a key reaction in many biological processes, catalyzed by glutaminase (B10826351) enzymes. frontiersin.org

Reduction: The amide group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) complexes. masterorganicchemistry.comucalgary.ca This transformation converts the glutamine derivative into an ornithine derivative. The reduction of amides is generally more difficult than the reduction of esters. masterorganicchemistry.com

Dehydration: The primary amide can be dehydrated to a nitrile using various dehydrating agents, such as phosphorus pentoxide (P2O5), thionyl chloride (SOCl2), or cyanuric chloride. researchgate.netresearchgate.net This reaction provides a route to α-amino acids with a cyanomethyl side chain, which are useful intermediates in organic synthesis.

| Reaction | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| Acid/Base Hydrolysis | Strong acid or base, Heat | (S)-Methyl 2-amino-5-hydroxypentanoate (Glutamic acid methyl ester) | Generally requires harsh conditions. nih.gov |

| Selective Amide Hydrolysis | tert-Butyl nitrite, CH3CN, Reflux (on N-Cbz derivative) | N-Cbz-(S)-Methyl 2-amino-5-hydroxypentanoate | Chemoselective hydrolysis of the side-chain amide. rsc.org |

| Reduction to Amine | 1. LiAlH4, THF 2. H2O | (S)-Methyl 2,5-diaminopentanoate (Ornithine methyl ester) | Requires strong reducing agents. masterorganicchemistry.comucalgary.ca |

| Dehydration to Nitrile | P2O5, SOCl2, or other dehydrating agents | (S)-Methyl 2-amino-4-cyanobutanoate | Provides access to non-proteinogenic amino acids. researchgate.netresearchgate.net |

Stereochemical Stability and Epimerization Studies under Various Reaction Conditions

The stereochemical integrity of the α-carbon is a critical aspect of the chemistry of this compound, particularly in applications like peptide synthesis. Epimerization, the change in configuration at a single stereocenter, can lead to the formation of diastereomeric products, which are often difficult to separate and may have different biological activities.

Epimerization at the α-carbon of amino acid derivatives is most likely to occur when the carboxyl group is activated, such as during peptide bond formation. The mechanism often involves the formation of an oxazolone (B7731731) intermediate, which can tautomerize to a resonance-stabilized species that is achiral at the C-5 position. Subsequent nucleophilic attack on this intermediate can occur from either face, leading to a mixture of stereoisomers.

Factors that influence the rate of epimerization include:

Coupling Reagents: Some coupling reagents are more prone to causing epimerization than others. For example, carbodiimides like DCC and EDC can lead to significant racemization, especially in the absence of additives. nih.govuni-kiel.de The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress epimerization. uni-kiel.de

Base: The presence of a tertiary amine base, particularly a strong one, can promote epimerization by facilitating the formation of the oxazolone. nih.gov

Solvent: Polar solvents can increase the rate of epimerization. libretexts.org

Temperature: Higher temperatures generally increase the rate of epimerization. libretexts.org

Steric Hindrance: Sterically hindered amino acids at the C-terminus of a peptide are more susceptible to epimerization. libretexts.org

It has been noted that in some synthetic procedures, such as the synthesis of L-(+)-glutamine from L-glutamic acid-γ-methyl ester using carbon disulfide to protect the amino group during amidation, the reaction can proceed without significant racemization. google.com This highlights the importance of carefully selecting reaction conditions to maintain stereochemical purity.

| Condition | Effect on Epimerization | Rationale |

|---|---|---|

| Use of certain coupling reagents (e.g., DCC, EDC) | Increases risk | Facilitates oxazolone formation. nih.govuni-kiel.de |

| Addition of racemization suppressants (e.g., HOBt, Oxyma) | Decreases risk | Intercepts the activated species before oxazolone formation. uni-kiel.de |

| Presence of strong tertiary amine bases | Increases risk | Promotes the formation of the oxazolone intermediate. nih.gov |

| Use of polar solvents | Increases risk | Stabilizes charged intermediates in the epimerization pathway. libretexts.org |

| Elevated reaction temperature | Increases risk | Provides the activation energy for epimerization. libretexts.org |

| Heating in acidic or basic solutions | Can cause racemization | Protonation or deprotonation of the alpha-carbon can lead to loss of stereochemistry, although this is generally slow for amino acids themselves. |

Chemo- and Regioselective Transformations for Complex Molecule Construction

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity key considerations in its use for the synthesis of complex molecules. By carefully choosing reagents and reaction conditions, it is possible to modify one functional group while leaving the others intact.

Chemoselectivity: An excellent example of a chemoselective reaction is the selective hydrolysis of the side-chain amide of N-Cbz-L-glutamine methyl ester using tert-butyl nitrite. rsc.org This reaction targets the amide in the presence of both a carbamate-protected amine and a methyl ester, demonstrating the fine control that can be achieved. Another example is the chemoselective reduction of the carboxyl ester group in the presence of the amide, or vice versa, which would require careful selection of the reducing agent. For instance, LiAlH4 is capable of reducing both esters and amides, while NaBH4 is generally unreactive towards amides, suggesting a potential for selective ester reduction under specific conditions. ucalgary.ca

Regioselectivity: In molecules with multiple similar functional groups, regioselectivity becomes important. While this compound has only one primary amine, in derivatives where the side-chain amide has been reduced to an amine (forming an ornithine derivative), the two primary amines (α and δ) would exhibit different reactivities. The α-amino group is generally more nucleophilic due to the influence of the adjacent ester group, allowing for regioselective N-acylation at the α-position under controlled conditions.

The ability to perform such selective transformations makes this compound a valuable starting material for the synthesis of a variety of complex molecules, including modified peptides, enzyme inhibitors, and other biologically active compounds.

| Transformation | Reagents and Conditions | Selectivity | Rationale for Selectivity |

|---|---|---|---|

| Side-chain Amide Hydrolysis | tert-Butyl nitrite, CH3CN, Reflux (on N-Cbz derivative) | Chemoselective for the side-chain amide over the ester and carbamate. | The specific mechanism involving the nitrite reagent favors reaction at the less sterically hindered and electronically different primary amide. rsc.org |

| α-Amine Acylation | Acyl chloride or anhydride, controlled stoichiometry and temperature | Regioselective for the α-amino group over the side-chain amide nitrogen. | The α-amino group is significantly more nucleophilic than the amide nitrogen. |

| Ester Reduction | NaBH4 with activating agents (e.g., I2) | Chemoselective for the ester over the amide. | NaBH4 is a milder reducing agent than LiAlH4 and typically does not reduce amides without specific activation. ucalgary.ca |

Applications As a Chiral Building Block in Advanced Organic Synthesis

Incorporation into Peptide Analogues and Peptidomimetics for Structural and Functional Studies

The primary amine and methyl ester groups of (S)-Methyl 2,5-diamino-5-oxopentanoate are readily available for peptide bond formation. Its use as a substitute for natural glutamine in peptide synthesis allows researchers to probe the structural and functional roles of specific residues. The methyl ester provides a temporary protecting group for the C-terminus, which can be selectively hydrolyzed later in a synthetic sequence.

Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve properties like stability against enzymatic degradation. nih.gov N-alkylation of the peptide bond, a common modification, can induce significant structural changes and has been used to create peptidomimetics with enhanced biological activity. nih.gov The incorporation of building blocks like L-Glutamine methyl ester is fundamental to creating these modified structures, enabling detailed structure-activity relationship (SAR) studies. These studies are crucial for defining the essential components (pharmacophores) responsible for a peptide's biological effect. nih.gov

Furthermore, glutamine peptides are noted for their role in nutrition and physiology, acting as a more stable substitute for free glutamine. mdpi.com Chemical synthesis, including liquid-phase and solid-phase methods, is used to prepare specific glutamine-containing dipeptides and other analogues for research into their biological functions, such as protecting the intestinal barrier. mdpi.com

Table 1: Examples of Peptide Modifications and Studies

| Peptide/Analogue Type | Role of this compound | Objective of Study | Reference |

|---|---|---|---|

| Dipeptide Analogues | Serves as the C-terminal residue with a protected carboxyl group. | Investigate the stability and physiological effects of specific glutamine dipeptides. | mdpi.com |

| Peptidomimetics | Acts as a scaffold for modifications (e.g., N-alkylation) to the peptide backbone. | Improve pharmacokinetic properties like enzymatic stability and bioavailability. | nih.gov |

| Fluorescently Labeled Peptides | Incorporated into a peptide sequence that also includes a fluorescently labeled amino acid. | Enable non-invasive study of complex biological processes at the molecular level. | researchgate.net |

Utilization in the Total Synthesis of Natural Products and Complex Bioactive Molecules

Total synthesis is the complete chemical synthesis of complex molecules, particularly natural products, from simple, commercially available starting materials. numberanalytics.com This field is critical for providing access to rare bioactive compounds for biological study and for developing new synthetic methods. numberanalytics.comnih.gov

This compound and its derivatives serve as versatile chiral precursors in the synthesis of a variety of bioactive molecules. Its inherent chirality and multiple functional groups can be strategically manipulated to construct complex stereochemical architectures found in many natural products. For instance, derivatives of glutamic acid, closely related to glutamine, have been used as the starting point for the enantiospecific synthesis of antibiotics like thienamycin (B194209) and pyranonaphthoquinone antibiotics like nanaomycin (B8674348) D. nih.gov The synthesis of these molecules often relies on using the chiral pool, where readily available chiral molecules like amino acids provide the stereochemical foundation for the target molecule.

The synthesis of complex bioactive molecules, such as certain cyclodepsipeptides, often involves the coupling of various amino acid building blocks. nih.gov While specific examples detailing the direct use of L-glutamine methyl ester in the total synthesis of a major natural product are not prevalent in the provided results, its role as a fundamental amino acid derivative makes it an implicit component in the broader strategy of peptide and natural product synthesis. organicchemistrydata.orguni-bayreuth.de

Precursor in the Development of Novel Heterocyclic Scaffolds and Chiral Ligands

The carbon and nitrogen backbone of this compound is an ideal template for constructing various heterocyclic rings, which are core structures in many pharmaceuticals. Through intramolecular cyclization reactions, the glutamine scaffold can be transformed into five-membered rings like γ-lactams (pyrrolidin-2-ones). wikipedia.orgnih.gov Lactams are cyclic amides that are key structural motifs in many biologically active compounds, including antibiotics. wikipedia.org

The synthesis of lactams can be achieved through various methods, including the intramolecular cyclization of amino acids. wikipedia.org Research has demonstrated efficient strategies for creating γ-lactams, which can then be converted into novel proline analogues. nih.gov Furthermore, N-protected glutamine derivatives can be converted into other heterocyclic systems. For example, N-benzyloxycarbonyl-L-glutamine methyl ester can be selectively hydrolyzed and subsequently used to synthesize cis-5-hydroxy-L-pipecolic acid, a six-membered heterocyclic compound. rsc.org

In the field of asymmetric catalysis, chiral ligands are essential for controlling the stereochemical outcome of a reaction. The chirality of L-glutamine methyl ester can be transferred to new, more complex molecules designed to act as ligands for metal catalysts. These chiral ligands are crucial for producing enantiomerically pure compounds, a vital consideration in the pharmaceutical industry. researchgate.net For instance, chiral phosphines derived from chiral precursors are highly effective ligands in asymmetric hydrogenation reactions. researchgate.net

Table 2: Heterocyclic Scaffolds Derived from Glutamine/Glutamic Acid Precursors

| Starting Material Derivative | Reaction Type | Resulting Heterocycle | Significance | Reference |

|---|---|---|---|---|

| Chiral Malonic Esters | Stereoselective Cyclization | γ-Lactam | Precursor to novel proline analogues. | nih.gov |

| N-Z-Gln-OMe / N-Z-Glu-OMe | Hydrolysis & Cyclization | cis-5-Hydroxy-L-pipecolic acid | Versatile chiral building block. | rsc.org |

Contributions to Combinatorial Chemistry Libraries for Discovery Research

Combinatorial chemistry is a powerful technique used to synthesize a large number of different but structurally related molecules in a single process, creating a "library" of compounds. wikipedia.orgnih.gov These libraries are then screened for biological activity to identify new drug leads or other useful molecules. nih.govnih.gov

This compound is an excellent building block for combinatorial libraries due to its multiple points for diversification. In a typical solid-phase synthesis, the amino group can be coupled with a variety of carboxylic acids, while the ester can be hydrolyzed and coupled with different amines. The side-chain amide could also be modified. This allows for the creation of vast libraries of peptides, peptidomimetics, and small molecules from a single, readily available chiral precursor. wikipedia.orgyoutube.com

The "one-bead-one-compound" method is a common approach where each bead of a solid support carries a unique compound. nih.gov By using building blocks like H-Gln-OMe, chemists can systematically generate millions of potential drug candidates. youtube.com The design of these libraries is crucial for success, often focusing on "privileged structures" which are molecular scaffolds known to bind to multiple biological targets. researchgate.net The inherent structure of an amino acid ester like H-Gln-OMe makes it a suitable component for such libraries aimed at discovering novel therapeutics. researchgate.net

Design and Synthesis of Functional Materials Incorporating the Amino Acid Scaffold

The principles of organic synthesis are increasingly being applied to materials science to create functional materials with novel properties. The incorporation of chiral building blocks like this compound can impart specific properties onto polymers, hydrogels, or surfaces.

For example, the self-assembly of peptide-based molecules can lead to the formation of well-ordered nanostructures. By incorporating H-Gln-OMe or similar amino acid derivatives into polymers, materials scientists can control properties such as biocompatibility, biodegradability, and molecular recognition. The side-chain amide group of glutamine is capable of forming strong hydrogen bonds, which can be a key driving force in the self-assembly of these materials and in defining their secondary structure. While direct search results for H-Gln-OMe in specific functional materials were limited, the use of amino acids to create bioactive and functionalized materials is a well-established principle. For instance, fluorescently labeled amino acids are synthesized and incorporated into larger structures to act as molecular probes or sensors. researchgate.net The principles used to create these molecules can be extended to the development of new functional materials.

Biochemical and Enzymatic Investigations

Enzymatic Routes for its Biosynthesis or Degradation in in vitro and Model Systems

The enzymatic synthesis and degradation of (S)-Methyl 2,5-diamino-5-oxopentanoate are primarily linked to the enzymes that act on its parent molecule, L-glutamine.

Enzymatic Synthesis:

While direct large-scale enzymatic synthesis of this compound is not extensively documented, related enzymatic processes provide insight into potential pathways. Lipases, a class of hydrolases, are known to catalyze esterification reactions. nih.gov In a solvent-free system, lipases from Candida antarctica and Rhizomucor miehei have been used to synthesize mono- and dilauroylated amino acid glyceride conjugates, including those of glutamine. rsc.org This suggests the potential for lipase-catalyzed esterification of L-glutamine with methanol (B129727) to produce this compound.

Another relevant enzyme is γ-glutamyltranspeptidase (GGT), which catalyzes the transfer of a γ-glutamyl moiety from a donor to an acceptor. frontiersin.org GGT from Escherichia coli has been used to synthesize various γ-L-glutamyl compounds using L-glutamine as the γ-glutamyl donor. nih.gov Research has also demonstrated the enzymatic synthesis of γ-d-glutamyl compounds using bacterial GGT with D-glutamine as the donor, which can minimize by-product formation. nih.gov

Enzymatic Degradation:

The primary route of enzymatic degradation for this compound in biological systems is the hydrolysis of its ester bond to yield L-glutamine and methanol. This reaction can be catalyzed by esterases. Subsequently, the resulting L-glutamine can be further metabolized. The catabolism of L-glutamine to glutamate (B1630785) and ammonium (B1175870) is primarily mediated by mitochondrial enzymes called glutaminases (EC 3.5.1.2). sigmaaldrich.com The spontaneous, non-enzymatic decomposition of glutamine in buffer solutions has also been reported. nih.gov

In addition to hydrolysis, γ-glutamyltranspeptidase (GGT) can utilize glutamine as a substrate, hydrolyzing the side chain amide group to produce glutamic acid and ammonia (B1221849). mdpi.com

Role as a Substrate or Inhibitor in Enzyme Mechanistic Research

This compound and its derivatives are valuable tools in the study of enzyme mechanisms, particularly those involved in glutamine metabolism.

Role as a Substrate:

The compound can serve as a substrate for enzymes that recognize L-glutamine. For instance, γ-glutamyltranspeptidase (GGT) is known to bind glutathione (B108866) as a donor substrate and initially form a γ-glutamyl enzyme intermediate. researchgate.net Studies have shown that while the α-carboxylate group of glutamine is important for recognition, uncharged derivatives that are isosteric or slightly larger, such as the methyl ester, are still recognized by GGT. researchgate.net This allows the methyl ester to potentially act as a substrate, participating in transpeptidation reactions. Bacterial γ-GTs, in particular, have a broad substrate specificity for γ-glutamyl acceptors, enabling the synthesis of various γ-glutamyl compounds. nih.gov

Role as an Inhibitor:

Derivatives of L-glutamine, including its esters, have been investigated as inhibitors of enzymes involved in glutamine metabolism. Nγ-alkyl derivatives of L-glutamine have been shown to inhibit enzymes like glutaminase (B10826351) and γ-glutamyl transpeptidase, with inhibitory constants typically in the millimolar range. nih.gov Glutaminase, which catalyzes the conversion of glutamine to glutamate, is a key enzyme in cancer cell metabolism, making its inhibition a therapeutic target. nih.govresearchgate.net Several glutaminase inhibitors have been developed, including BPTES and Zaprinast, which have been shown to increase the radiosensitivity of pancreatic cancer stem cells. nih.gov While not a direct inhibitor itself in most cases, this compound can serve as a precursor or a molecular scaffold for the design of more potent and specific enzyme inhibitors.

| Enzyme | Role of this compound/Derivatives | Key Findings | Reference |

|---|---|---|---|

| γ-Glutamyltranspeptidase (GGT) | Substrate/Inhibitor | Recognizes the methyl ester derivative, allowing it to act as a substrate. Nγ-alkyl derivatives can act as inhibitors. | researchgate.netnih.gov |

| Glutaminase | Inhibitor (derivatives) | Derivatives can inhibit glutaminase activity, which is a therapeutic target in cancer. | nih.govnih.govnih.gov |

| Lipase | Substrate (for synthesis) | Can potentially be used for the enzymatic synthesis of the methyl ester from L-glutamine and methanol. | nih.govrsc.org |

Incorporation into Synthetic Biopolymers and Non-natural Peptides for Research Applications

The unique properties of this compound make it a useful building block in the synthesis of novel biopolymers and non-natural peptides for various research applications.

One significant application is in the development of biodegradable polymers for biomedical uses. For example, L-glutamine has been conjugated with poly(lactic-co-glycolic acid) (PLGA) to create novel biodegradable synthetic polymers. nih.gov These PLGA-L-glutamine derivatives exhibit increased hydrophilic properties and have faster degradation times compared to unmodified PLGA, making them potential candidates as raw materials for biomaterials. nih.gov

In the realm of peptide synthesis, the use of amino acid esters is a common strategy. The active ester method of peptide synthesis involves activating the carboxyl group of an amino acid by esterification, which facilitates the formation of a peptide bond. google.com this compound can be used in solid-phase peptide synthesis (SPPS). researchgate.netresearchgate.netlsu.edu For instance, it can be incorporated into antimicrobial peptides (AMPs). mdpi.commdpi.com The inclusion of glutamine can enhance the efficacy of these peptides. mdpi.com The synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group has been explored for the development of SARS-CoV 3CL protease inhibitors. nih.gov

| Application Area | Example | Significance | Reference |

|---|---|---|---|

| Biodegradable Polymers | PLGA-L-glutamine conjugates | Increased hydrophilicity and faster degradation rates for biomedical applications. | nih.gov |

| Peptide Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Serves as a building block for creating non-natural peptides with specific functions. | researchgate.netresearchgate.netlsu.edu |

| Antimicrobial Peptides | Incorporation into AMPs | Enhances the antimicrobial efficacy of the peptides. | mdpi.commdpi.com |

| Enzyme Inhibitors | Synthesis of SARS-CoV 3CL protease inhibitors | Acts as a key component in the synthesis of potential antiviral agents. | nih.gov |

Metabolic Studies in Non-Human Biological Systems (e.g., microbial, plant, in vitro cell line metabolism)

The metabolic fate of this compound and its parent compound, L-glutamine, has been investigated in various non-human biological systems.

Microbial Metabolism:

In intestinal bacteria, L-glutamine plays a significant role in regulating the utilization of other amino acids. huankaigroup.com Studies with pure bacterial strains such as Streptococcus sp., Escherichia coli, and Klebsiella sp., as well as mixed bacterial cultures from the porcine jejunum and ileum, have shown that the addition of glutamine reduces the catabolism of most other amino acids. huankaigroup.com This suggests a modulatory role of glutamine in bacterial amino acid metabolism. huankaigroup.com Glutamine can also be catabolized by these bacteria, being converted to glutamate. huankaigroup.com

Plant Metabolism:

Glutamine is a central molecule in nitrogen assimilation in plants. nih.govresearchgate.net It is the first amino acid synthesized from inorganic nitrogen and serves as a nitrogen donor for the biosynthesis of numerous essential compounds, including other amino acids and nucleic acids. nih.govresearchgate.net Most reactions utilizing glutamine as a nitrogen donor are catalyzed by glutamine amidotransferases (GATs), which hydrolyze glutamine to glutamate and transfer the amido group to an acceptor substrate. nih.gov

In Vitro Cell Line Metabolism:

In mammalian cell culture, L-glutamine is a crucial supplement, serving as a major energy source and a nitrogen donor for biosynthesis. sigmaaldrich.comhuankaigroup.com However, its instability in liquid media can lead to the production of toxic ammonia. sigmaaldrich.comthermofisher.com The metabolic fate of amino acids in cell culture is complex, with their primary role being incorporation into proteins. researchgate.netmdpi.com In clonal pancreatic beta-cell lines, L-glutamine can be metabolized via the γ-glutamyl cycle to produce glutathione. nih.gov The enzymes required for this pathway, including glutaminase and γ-glutamyltransferase, are active in these cells. nih.gov

Biophysical Studies of its Interactions with Biological Macromolecules (e.g., protein binding, enzyme active sites)

Biophysical techniques have been employed to study the interactions of L-glutamine and its derivatives with biological macromolecules, providing insights into binding kinetics and conformational changes.

A key model system for these studies is the glutamine-binding protein (GlnBP) from Escherichia coli. Fluorescence spectroscopy has been used extensively to investigate the binding of glutamine to GlnBP. nih.govresearchgate.net The native tryptophan fluorescence of GlnBP exhibits an emission maximum at 336 nm, and the addition of glutamine leads to a spectral shift and quenching of this fluorescence. researchgate.net This change in fluorescence upon binding has been used to determine binding constants and study the kinetics of the interaction. researchgate.netnih.gov

Stopped-flow fluorescence measurements have revealed a forward reaction rate constant (k_on) of 9.8 x 10⁷ M⁻¹s⁻¹ and a reverse reaction rate constant (k_off) of 16 s⁻¹ for the binding of glutamine to GlnBP. researchgate.net Furthermore, engineered versions of GlnBP, with environmentally sensitive fluorescent probes attached at specific sites, have been developed as reagentless optical biosensors for glutamine. nih.govbiorxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying protein-ligand interactions. While specific NMR studies focusing on this compound are not abundant, the techniques are well-suited for such investigations. nih.gov 1D ¹H NMR spectra have been used to analyze the metabolic profiles of cells supplemented with glutamine and alanyl-glutamine. researchgate.net More advanced NMR techniques, such as those involving specific isotope labeling of methyl groups, can provide high-resolution structural information on large protein-ligand complexes. nih.gov Such methods could be applied to elucidate the precise binding mode of this compound to its target proteins. The synthesis of resorcin nih.govarene derivatives with octa-amino acids, including glutamic acid dimethyl ester, has been characterized using NMR, demonstrating the utility of this technique for complex amino acid derivatives. scielo.org.za

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Conformation, Electronic Properties, and Reactivity

Quantum mechanics (QM) offers a fundamental approach to understanding the behavior of electrons within a molecule, which dictates its structure, stability, and reactivity. Methods like Density Functional Theory (DFT) are used to calculate these properties.

The conformation of (S)-Methyl 2,5-diamino-5-oxopentanoate is determined by the rotation around its single bonds. QM calculations can identify various low-energy conformations (rotamers) and their relative stabilities. These calculations typically involve geometry optimization, where the total energy of the molecule is minimized with respect to the atomic coordinates.

Electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability; a larger gap suggests higher stability. nih.gov For amino acid derivatives, these orbitals are often localized on the amino and carboxyl groups, respectively.

Reactivity descriptors derived from QM, such as molecular electrostatic potential (MEP), can map the electron density surface, revealing regions prone to electrophilic or nucleophilic attack. For this compound, the oxygen atoms of the carbonyl groups are expected to be electron-rich (negative potential), while the hydrogen atoms of the amine groups are electron-poor (positive potential).

Table 1: Predicted Electronic Properties of a Representative Conformer This table presents theoretical values for a representative low-energy conformer of this compound, calculated at a typical DFT level (e.g., B3LYP/6-31G). Actual values may vary based on the computational method, basis set, and solvent model used.*

| Property | Predicted Value (Hartrees) | Predicted Value (eV) | Description |

|---|---|---|---|

| HOMO Energy | -0.235 | -6.39 | Energy of the highest occupied molecular orbital, related to ionization potential. |

| LUMO Energy | 0.051 | 1.39 | Energy of the lowest unoccupied molecular orbital, related to electron affinity. |

Molecular Dynamics Simulations of its Interactions with Solvents and Hypothetical Receptors

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.com This technique is invaluable for studying how this compound interacts with its environment.

In a solvent like water, MD simulations can reveal the structure of the solvation shell, the average number of hydrogen bonds formed between the solute and solvent, and the dynamics of these interactions. nih.gov Due to its polar amine, amide, and ester groups, this compound is expected to be readily solvated by water, forming a complex network of hydrogen bonds. cymitquimica.com

MD simulations are also a cornerstone of studying ligand-receptor interactions. nih.gov By placing this compound into the binding site of a hypothetical or known receptor—such as a glutamine-binding protein or a glutaminase (B10826351) enzyme—MD can simulate the binding process. nih.govnih.gov These simulations can identify key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the complex, calculate the free energy of binding, and reveal how the ligand and receptor conformations adapt to each other. nih.govnih.gov

Table 2: Representative Parameters for an MD Simulation This table outlines typical parameters for an all-atom MD simulation of this compound in a water box.

| Parameter | Value/Type | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for all atoms and bonds in the system. |

| Water Model | TIP3P, SPC/E | A simplified model representing water molecules in the simulation. |

| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles (N), pressure (P), and temperature (T) constant. |

| Temperature | 300 K | Simulates physiological temperature. |

| Simulation Time | 100 ns | Duration of the simulation, chosen to capture relevant molecular motions. |

Prediction of Spectroscopic Signatures for Chiral Recognition and Purity Analysis of Derivatives

Computational methods can predict various spectroscopic signatures, which are essential for identifying a compound and assessing its purity. For a chiral molecule like this compound, specific techniques can be used to probe its stereochemistry.

Predicted Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using QM methods. These theoretical spectra can be compared to experimental data to confirm the structure. Furthermore, computational analysis can help distinguish between different conformers, as their chemical shifts may vary slightly.

For chiral analysis, the prediction of chiroptical spectroscopy is particularly powerful. Techniques like Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, are highly sensitive to the absolute configuration of a molecule. QM calculations can simulate the VCD spectrum for the (S)-enantiomer. This predicted spectrum can then be compared with an experimental one to unambiguously determine the stereochemistry. This is also invaluable for assessing the enantiomeric purity of derivatives.

Table 3: Predicted ¹³C NMR Chemical Shifts These are hypothetical predicted chemical shifts (in ppm, relative to a standard) for this compound, illustrating the type of data generated from QM calculations. Values are highly dependent on the chosen solvent model and computational level.

| Carbon Atom | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| C1 | Ester Carbonyl | 173.5 |

| C2 | Alpha-Carbon (CH) | 53.0 |

| C3 | Methylene (CH₂) | 27.5 |

| C4 | Methylene (CH₂) | 31.0 |

| C5 | Amide Carbonyl | 178.0 |

In Silico Design and Screening of Novel Analogues with Predicted Reactivity Profiles

In silico (computer-based) design allows for the rational creation and evaluation of novel molecules based on a parent structure. Starting with this compound, a virtual library of analogues can be generated by modifying its functional groups. For example, the methyl ester could be changed to other alkyl esters, or the amide group could be substituted.

Once a library of virtual analogues is created, it can be screened for desired properties. This process, known as virtual screening, uses computational models to predict the characteristics of each analogue without the need for synthesis. Reactivity profiles can be predicted using the QM methods described in section 6.1. For instance, one could screen for analogues with a specific HOMO-LUMO gap to tune chemical stability or a particular electrostatic potential for targeted interactions. nih.gov

This approach accelerates the discovery of new compounds with tailored properties. nih.gov For example, if the goal is to design an analogue that binds more strongly to a hypothetical receptor, virtual screening can prioritize candidates with better-predicted binding affinities, which can then be selected for synthesis and experimental testing. researchgate.net

Table 4: Example of an In Silico Analogue Screening Profile This table illustrates a hypothetical screening of analogues of this compound, predicting key physicochemical and reactivity properties.

| Analogue | Modification | Predicted logP | Predicted Polar Surface Area (Ų) | Predicted HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Parent Compound | This compound | -2.1 | 92.4 | 7.78 |

| Analogue 1 | Ethyl ester instead of methyl | -1.6 | 92.4 | 7.75 |

| Analogue 2 | N-methyl amide | -1.8 | 92.4 | 7.82 |

Advanced Analytical Techniques in Support of Research on S Methyl 2,5 Diamino 5 Oxopentanoate Derivatives

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination of Synthesized Analogues

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the enantiomeric purity of chiral molecules like derivatives of (S)-Methyl 2,5-diamino-5-oxopentanoate. The separation of enantiomers is most effective when the analytes are derivatized to enhance their chromatographic properties and detection.

A common and effective strategy involves the pre-column derivatization of the amino acid esters with a chromophoric or fluorophoric agent. For instance, N-fluorenylmethoxycarbonyl (FMOC) chloride is used to derivatize the primary amine, introducing a strongly UV-absorbing group that facilitates detection. The resulting N-FMOC derivatives can then be resolved on chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have demonstrated considerable success in separating the enantiomers of various amino acid esters. researchgate.netyakhak.org

Research has shown that the choice of the polysaccharide backbone (amylose versus cellulose) and the specific substituents on the phenylcarbamate selector significantly influence the degree of enantioselectivity. yakhak.org For the resolution of α-amino acid esters, amylose-based columns like Chiralpak IA and Chiralpak AD-H have often been found to provide superior performance. yakhak.org

A study on the enantiomeric purity of commercially available L-amino acid methyl esters revealed the presence of the corresponding D-enantiomer as an impurity, with levels ranging from 0.03% to 0.58%. researchgate.net This highlights the critical importance of chiral HPLC in quality control. Furthermore, these analyses can simultaneously detect chemical impurities, such as the presence of the corresponding free acid in an ester sample. researchgate.net

Table 1: Chiral HPLC Conditions for Amino Acid Ester Enantiomeric Purity

| Parameter | Condition | Reference |

| Stationary Phase | Amylose-derived Chiral Stationary Phase (e.g., Chiralpak IA) | researchgate.netyakhak.org |

| Mobile Phase | Typically a mixture of hexane (B92381) and an alcohol (e.g., 2-propanol) with a small percentage of a modifier like trifluoroacetic acid (TFA). A common composition is 10% 2-propanol/hexane (v/v) with 0.1% TFA. | researchgate.net |

| Detection | UV detection at a wavelength appropriate for the derivatizing agent (e.g., 254 nm or 310 nm). | yakhak.orgsigmaaldrich.com |

| Derivatization | Pre-column derivatization with agents like N-fluorenylmethoxycarbonyl (FMOC) chloride or 7-chloro-4-nitrobenzoxadiazole (NBD-Cl). | researchgate.netdocumentsdelivered.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of molecules, including complex reaction products and derivatives of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to establish connectivity and stereochemistry.

In the analysis of glutamine derivatives, ¹H NMR provides information on the number and environment of protons in the molecule. For instance, the spectrum of L-glutamine shows characteristic signals for the α-proton, the β- and γ-protons of the side chain, and the amide protons. chemicalbook.comhmdb.ca The methyl ester group in this compound would introduce a characteristic singlet signal for the methyl protons.

For more complex structures, such as decomposition products or novel synthesized analogues, 2D NMR experiments are essential. Techniques like Total Correlation Spectroscopy (TOCSY) are used to identify protons within the same spin system, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular framework. nih.gov

For example, in a study identifying the decomposition products of N-acetyl-L-glutamine under harsh conditions, a combination of 1D and 2D NMR techniques (TOCSY, HSQC, and HMBC) was instrumental in identifying a novel compound, N-(2,6-dioxo-3-piperidinyl) acetamide, alongside other expected products like glutamic acid and pyroglutamic acid. nih.gov Solid-state NMR has also been employed to study the structure of polyglutamine aggregates, revealing details about their β-sheet secondary structure. mpg.de

Table 2: Representative ¹H NMR Chemical Shifts for L-Glutamine

| Proton | Chemical Shift (ppm) in D₂O | Reference |

| α-H | ~3.78 | chemicalbook.com |

| β-CH₂ | ~2.14 | chemicalbook.com |

| γ-CH₂ | ~2.46 | chemicalbook.com |

| Note: Chemical shifts can vary depending on the solvent and pH. |

Mass Spectrometry Techniques for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of compounds, and to deduce structural information through fragmentation analysis. It is particularly valuable for identifying reaction intermediates and final products in the synthesis of this compound derivatives.

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of polar molecules like amino acids and their derivatives. Tandem mass spectrometry (MS/MS) is then used to fragment the protonated molecular ions to generate characteristic product ions, which provide structural insights.

The fragmentation of glutamine and its derivatives has been studied in detail. For instance, protonated peptides containing glutamine often show a characteristic loss of ammonia (B1221849) (NH₃). nih.gov In contrast, those containing glutamic acid tend to lose water (H₂O). nih.gov This difference can be used to distinguish between the two residues in a peptide or protein.

To improve the analysis of glutamine and glutamic acid by ESI-MS/MS, derivatization is often employed. One method involves derivatizing with dimethylformamide dimethyl acetal (B89532) and isobutanol to form a dimethylformamidine isobutyl ester. acs.orgosu.edu The fragmentation of this derivative has been studied, revealing a characteristic neutral loss of 73 Da, which can be used for quantification in multiple-reaction monitoring (MRM) mode. acs.orgosu.edu This approach is sensitive enough to distinguish and quantify labeled and unlabeled glutamine and glutamic acid. acs.org

Table 3: Characteristic Mass Spectrometric Fragmentations

| Precursor Ion | Characteristic Neutral Loss/Fragment Ion | Technique | Reference |

| Protonated Glutamine-containing Peptides | Loss of NH₃ | ESI-MS/MS | nih.gov |

| Dimethylformamidine glutamine isobutyl ester | Neutral loss of 73 Da | ESI-MS/MS | acs.orgosu.edu |

| Protonated Glutamic Acid-containing Peptides | Loss of H₂O | ESI-MS/MS | nih.gov |

X-ray Crystallography for Definitive Stereochemical Assignment in Synthesized Molecules

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. For chiral molecules like derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction analysis provides definitive proof of the intended structure and configuration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-methyl 2,5-diamino-5-oxopentanoate, and how can reaction conditions be optimized?

- Methodology :

- Stepwise synthesis : Begin with L-glutamine derivatives (or analogous chiral precursors) to preserve the (S)-configuration. Introduce methyl ester protection via carbodiimide-mediated coupling (e.g., DCC/DMAP), followed by selective deprotection and functionalization of amino groups .

- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust pH to stabilize intermediates. For enantiomeric purity, employ chiral auxiliaries or enzymatic resolution .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–25°C (for amine protection) |

| Solvent | Anhydrous DMF or THF |

| Catalysts | HOBt/EDCI for coupling efficiency |

Q. How can researchers characterize the structural and chiral purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm backbone structure (e.g., δ 1.8–2.5 ppm for methylene protons adjacent to the ketone) .

- Chiral HPLC : Utilize a cellulose-based chiral column (e.g., Chiralpak IC) with a mobile phase of hexane:isopropanol (80:20) to verify enantiomeric excess (>98%) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] peaks and rule out impurities .

Q. What are the stability profiles of this compound under varying storage conditions?

- Findings :

- Short-term stability : Stable at 2–8°C under inert atmosphere (N or Ar) for ≤30 days.

- Long-term degradation : Hydrolysis of the methyl ester occurs at >25°C or in humid environments, forming 2,5-diamino-5-oxopentanoic acid .

- Recommendations :

| Condition | Stability Duration |

|---|---|

| -20°C (desiccated) | ≥6 months |

| Room temperature (dry) | ≤7 days |

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (P261/P262 precautions) .

- First Aid : For skin contact, rinse immediately with water (15 min) and consult medical attention if irritation persists .

Advanced Research Questions

Q. How does the (S)-enantiomer’s reactivity differ from the (R)-form in enzymatic assays?

- Experimental Design :

- Compare kinetic parameters (K, V) using aminotransferases or decarboxylases. For example, the (S)-enantiomer may act as a competitive inhibitor in L-glutamine metabolism due to structural mimicry .

- Data Interpretation :

- Use circular dichroism (CD) to track conformational changes in enzyme-substrate complexes.

Q. What metabolic pathways involve this compound, and how can isotopic labeling track its fate in vivo?

- Methodology :

- Synthesize -labeled derivatives via reductive amination with . Administer in cell cultures and monitor incorporation into urea cycle intermediates via LC-MS/MS .

- Key Pathways :

| Pathway | Role of Compound |

|---|---|

| Glutaminolysis | Potential allosteric modulator of glutaminase |

| Polyamine synthesis | Substrate for spermidine synthase |

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC values)?

- Conflict Analysis Framework :

Source Evaluation : Cross-check purity data (HPLC, elemental analysis) from original studies.

Assay Conditions : Compare buffer pH, temperature, and co-factor availability (e.g., Mg) across studies .

Statistical Validation : Apply Bland-Altman plots to assess inter-lab variability .

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?

- Solutions :

- LC-HRMS : Detect impurities at <0.1% levels using a C18 column and gradient elution (water:ACN + 0.1% formic acid).

- Forced Degradation Studies : Expose the compound to heat/light/humidity and profile degradation products .

Q. How can this compound serve as a precursor for bioconjugation in targeted drug delivery systems?

- Applications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.